An In-depth Technical Guide to 1-(2-(1-Boc-piperidin-4-yl)-ethyl)-1H-pyrazol-4-ylamine: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 1-(2-(1-Boc-piperidin-4-yl)-ethyl)-1H-pyrazol-4-ylamine: Synthesis, Characterization, and Potential Applications
Authored by a Senior Application Scientist
Disclaimer: Direct experimental data for the specific molecule 1-(2-(1-Boc-piperidin-4-yl)-ethyl)-1H-pyrazol-4-ylamine is not extensively available in the public domain. This guide is a scientifically informed projection based on the well-established chemical principles of its constituent moieties and data from structurally related compounds. All proposed protocols and predicted properties require experimental validation.
Introduction: A Scaffold of Potential in Modern Drug Discovery
The molecule 1-(2-(1-Boc-piperidin-4-yl)-ethyl)-1H-pyrazol-4-ylamine represents a versatile scaffold for chemical biology and drug discovery. Its structure combines three key pharmacophoric elements: a piperidine ring protected by a tert-butyloxycarbonyl (Boc) group, an ethyl linker, and a 4-aminopyrazole moiety. The piperidine ring is a common feature in many therapeutic agents, valued for its ability to confer stability and desirable pharmacokinetic properties[1]. The Boc protecting group allows for selective chemical modification, a crucial aspect in multi-step organic synthesis[2]. The pyrazole core is a five-membered heterocycle that is a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs with diverse biological activities[3]. The 4-amino substitution on the pyrazole ring provides a key vector for further chemical elaboration. This unique combination of features suggests that 1-(2-(1-Boc-piperidin-4-yl)-ethyl)-1H-pyrazol-4-ylamine could serve as a valuable intermediate in the synthesis of novel therapeutic agents, particularly in areas such as oncology and neurology.
Predicted Physicochemical Properties
A thorough understanding of a molecule's physicochemical properties is fundamental to its application in research and development. The following table summarizes the predicted properties of 1-(2-(1-Boc-piperidin-4-yl)-ethyl)-1H-pyrazol-4-ylamine, calculated using established computational models and by analogy to similar structures.
| Property | Predicted Value |
| Molecular Formula | C₁₅H₂₇N₅O₂ |
| Molecular Weight | 309.41 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and dichloromethane. Limited solubility in water is expected. |
| pKa | The 4-amino group on the pyrazole ring is predicted to have a pKa in the range of 4-5. The piperidine nitrogen is protected and thus not basic. |
| LogP | The predicted octanol-water partition coefficient (LogP) is in the range of 2.0-2.5, suggesting moderate lipophilicity. |
Proposed Synthesis and Chemical Reactivity
The synthesis of 1-(2-(1-Boc-piperidin-4-yl)-ethyl)-1H-pyrazol-4-ylamine can be envisioned through a convergent synthetic strategy, which involves the preparation of two key intermediates followed by their coupling.
Synthesis of Key Intermediates
Intermediate A: tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate
This intermediate can be prepared from commercially available 1-Boc-piperidine-4-carboxaldehyde. A Wittig reaction with a suitable one-carbon homologating agent, followed by ozonolysis or other oxidative cleavage methods, would yield the desired aldehyde.
Intermediate B: 4-Nitro-1H-pyrazole
4-Nitro-1H-pyrazole can be synthesized from pyrazole through nitration using a mixture of nitric and sulfuric acids.
Coupling and Final Product Formation
The proposed synthetic workflow is illustrated in the following diagram:
Caption: Proposed synthetic workflow for 1-(2-(1-Boc-piperidin-4-yl)-ethyl)-1H-pyrazol-4-ylamine.
Detailed Experimental Protocol (Proposed)
Step 1: Reductive Amination
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Dissolve tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate (1.0 eq) and 4-Nitro-1H-pyrazole (1.1 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane.
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Add a reducing agent, for example, sodium triacetoxyborohydride (1.5 eq), portion-wise at room temperature.
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Stir the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Step 2: Nitro Group Reduction
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Dissolve the purified product from the previous step in a solvent like ethanol or methanol.
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Add a catalyst, such as palladium on carbon (10 mol%).
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Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously.
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Monitor the reaction by TLC or LC-MS until the starting material is consumed.
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Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.
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Concentrate the filtrate under reduced pressure to obtain the final product, 1-(2-(1-Boc-piperidin-4-yl)-ethyl)-1H-pyrazol-4-ylamine.
Chemical Reactivity
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Boc Deprotection: The Boc protecting group can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent, to yield the free piperidine.
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4-Aminopyrazole Reactivity: The amino group can undergo various transformations, including acylation, sulfonylation, and diazotization followed by Sandmeyer-type reactions, allowing for further diversification of the scaffold.
Analytical Characterization
The identity and purity of the synthesized 1-(2-(1-Boc-piperidin-4-yl)-ethyl)-1H-pyrazol-4-ylamine should be confirmed using a combination of analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | - A singlet corresponding to the nine protons of the Boc group around 1.4 ppm. - Multiplets for the piperidine ring protons. - Triplets for the ethyl linker protons. - Singlets for the pyrazole ring protons. - A broad singlet for the amino group protons. |
| ¹³C NMR | - Resonances for the Boc carbonyl and quaternary carbon. - Signals for the piperidine and ethyl carbons. - Resonances for the pyrazole ring carbons. |
| Mass Spectrometry (ESI+) | A prominent peak corresponding to the [M+H]⁺ ion at m/z 310.23. |
| HPLC | A single major peak with a purity of >95% under optimized conditions. |
Sample HPLC Protocol
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
Potential Biological and Pharmacological Profile (Hypothetical)
The structural motifs present in 1-(2-(1-Boc-piperidin-4-yl)-ethyl)-1H-pyrazol-4-ylamine suggest several potential avenues for biological investigation.
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Kinase Inhibition: The 4-aminopyrazole scaffold is a well-known hinge-binding motif in many kinase inhibitors. This compound could serve as a starting point for the development of inhibitors targeting various protein kinases implicated in cancer and inflammatory diseases.
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GPCR Ligands: The piperidine moiety is frequently found in ligands for G-protein coupled receptors (GPCRs), particularly those in the central nervous system.
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Antimicrobial Agents: Certain piperidine and pyrazole derivatives have demonstrated antimicrobial activity.[4][5][6]
The following diagram illustrates a hypothetical signaling pathway that could be modulated by derivatives of this scaffold, for instance, by inhibiting a key kinase in a cancer-related pathway.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
1-(2-(1-Boc-piperidin-4-yl)-ethyl)-1H-pyrazol-4-ylamine is a chemical entity with significant potential as a versatile building block in the synthesis of novel, biologically active compounds. Its modular design allows for systematic structural modifications to explore structure-activity relationships in various therapeutic areas. The synthetic route proposed herein is based on established and reliable chemical transformations. While this guide provides a comprehensive theoretical framework, it is imperative that these predictions and protocols are validated through rigorous experimental investigation. The exploration of this and similar scaffolds will undoubtedly contribute to the advancement of medicinal chemistry and the discovery of new therapeutic agents.
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